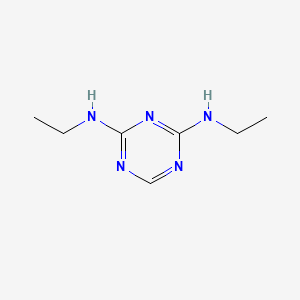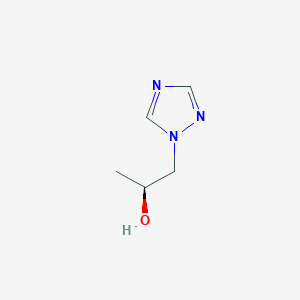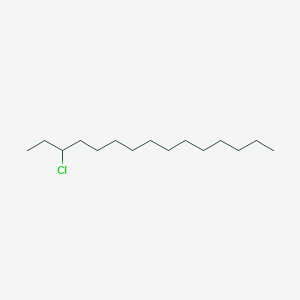![molecular formula C31H17NO3 B13729794 anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione CAS No. 40349-99-3](/img/structure/B13729794.png)
anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione is a complex polycyclic aromatic compound It is characterized by its unique structure, which includes multiple fused aromatic rings and a trione functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione typically involves multi-step organic reactions. One common method includes the regioselective dilithiation of carbazole derivatives, followed by electrophilic trapping . This process often employs reagents such as n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve the desired functionalization .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the trione group to hydroxyl groups.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione involves its interaction with molecular targets through its aromatic rings and trione group. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: A simpler aromatic compound with similar photophysical properties.
Anthracene: Another polycyclic aromatic compound with three fused benzene rings.
Naphthalene: A two-ring aromatic compound with applications in organic synthesis.
Uniqueness
Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione is unique due to its complex structure, which combines features of carbazole, anthracene, and naphthalene
Propiedades
Número CAS |
40349-99-3 |
|---|---|
Fórmula molecular |
C31H17NO3 |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
19-hydroxy-3-azaoctacyclo[18.11.1.02,18.04,17.05,14.07,12.021,26.028,32]dotriaconta-1(32),2,4,6,8,12,14,17,19,21,23,25,28,30-tetradecaene-10,27-dione |
InChI |
InChI=1S/C31H17NO3/c33-18-10-8-15-14-24-16(12-17(15)13-18)9-11-22-27-29(32-28(22)24)21-6-3-7-23-25(21)26(31(27)35)19-4-1-2-5-20(19)30(23)34/h1-10,12,14,35H,11,13H2 |
Clave InChI |
LPAMUDXHSAQAAP-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C=C3CC(=O)C=CC3=CC2=C4C1=C5C(=C6C7=CC=CC=C7C(=O)C8=CC=CC(=C86)C5=N4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


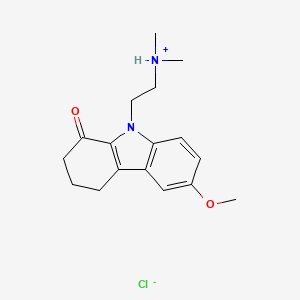
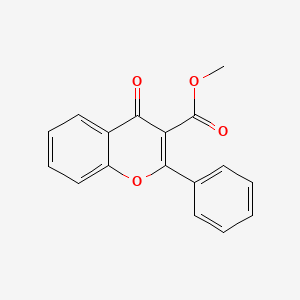
![N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13729731.png)
![3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B13729734.png)
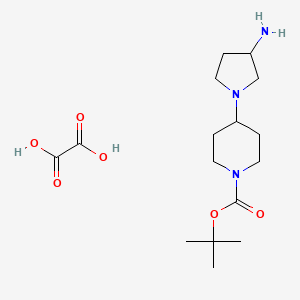

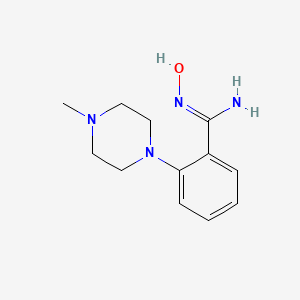
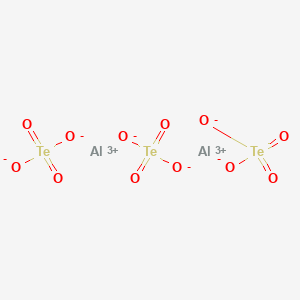
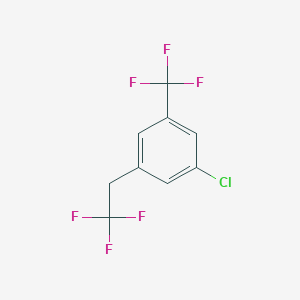
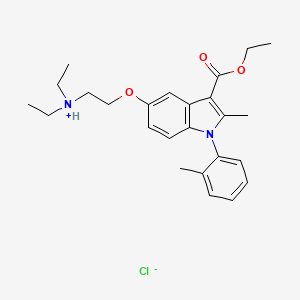
![4-[Bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B13729788.png)
